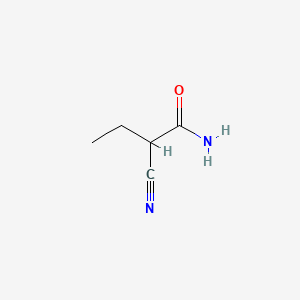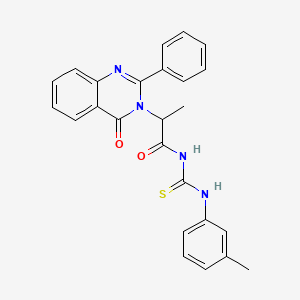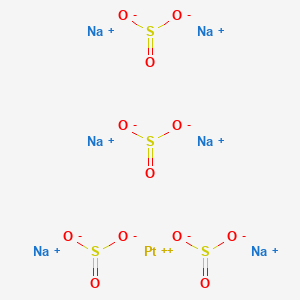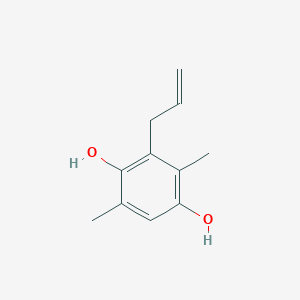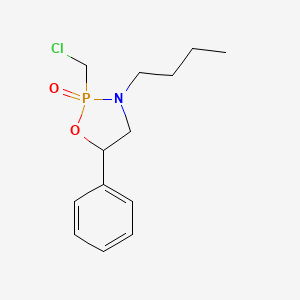![molecular formula C61H99ClO9 B14467010 2-(butoxymethyl)oxirane;2-(chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;(9Z,12Z)-octadeca-9,12-dienoic acid CAS No. 72429-10-8](/img/structure/B14467010.png)
2-(butoxymethyl)oxirane;2-(chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;(9Z,12Z)-octadeca-9,12-dienoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,12-Octadecadienoic acid (9Z,12Z)-, dimer, polymer with (butoxymethyl)oxirane, (chloromethyl)oxirane and 4,4’-(1-methylethylidene)bis[phenol] is a complex polymeric compound. This compound is synthesized through the polymerization of 9,12-Octadecadienoic acid (9Z,12Z)-, commonly known as linoleic acid, with various epoxides and bisphenol A. The resulting polymer exhibits unique properties that make it valuable in various industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this polymer involves several steps:
Polymerization of Linoleic Acid: Linoleic acid undergoes dimerization to form a dimeric structure. This process typically involves heating linoleic acid in the presence of a catalyst.
Reaction with Epoxides: The dimerized linoleic acid is then reacted with (butoxymethyl)oxirane and (chloromethyl)oxirane. These reactions are typically carried out under controlled temperature and pressure conditions to ensure the formation of the desired polymeric structure.
Incorporation of Bisphenol A: Finally, 4,4’-(1-methylethylidene)bis[phenol], commonly known as bisphenol A, is incorporated into the polymer structure. This step often involves a condensation reaction, where the phenolic groups of bisphenol A react with the epoxide groups of the polymer.
Industrial Production Methods
In industrial settings, the production of this polymer is scaled up using large reactors and continuous processing techniques. The reaction conditions are carefully monitored to ensure consistent product quality. Catalysts and solvents are often used to optimize the reaction rates and yields.
Análisis De Reacciones Químicas
Types of Reactions
The polymer undergoes various chemical reactions, including:
Oxidation: The double bonds in the linoleic acid moiety can undergo oxidation, leading to the formation of peroxides and other oxidation products.
Reduction: The polymer can be reduced using hydrogenation techniques, which convert the double bonds to single bonds, altering the polymer’s properties.
Substitution: The epoxide groups in the polymer can undergo nucleophilic substitution reactions, where nucleophiles replace the epoxide groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone. These reactions are typically carried out at room temperature or slightly elevated temperatures.
Reduction: Hydrogen gas in the presence of a metal catalyst (e.g., palladium or platinum) is commonly used for hydrogenation reactions.
Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the epoxide groups under mild conditions, often in the presence of a base.
Major Products Formed
Oxidation: Peroxides, aldehydes, and carboxylic acids.
Reduction: Saturated polymers with altered mechanical properties.
Substitution: Various substituted polymers with functional groups such as amines, thiols, and ethers.
Aplicaciones Científicas De Investigación
This polymer has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of advanced materials and as a model compound for studying polymerization reactions.
Biology: Investigated for its biocompatibility and potential use in drug delivery systems.
Medicine: Explored for its potential in creating biocompatible coatings for medical devices.
Industry: Utilized in the production of coatings, adhesives, and composite materials due to its unique mechanical properties and chemical resistance.
Mecanismo De Acción
The polymer exerts its effects through various mechanisms:
Molecular Targets: The epoxide and phenolic groups in the polymer interact with different molecular targets, including proteins and nucleic acids.
Pathways Involved: The polymer can modulate oxidative stress pathways by scavenging free radicals and reducing oxidative damage. It can also interact with cellular membranes, altering their properties and affecting cell signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Linoleic Acid Polymers: Polymers derived solely from linoleic acid without the incorporation of epoxides and bisphenol A.
Epoxy Resins: Polymers formed from the reaction of epoxides with various curing agents, often used in coatings and adhesives.
Bisphenol A Polymers: Polymers where bisphenol A is the primary monomer, such as polycarbonate and epoxy resins.
Uniqueness
The unique combination of linoleic acid, epoxides, and bisphenol A in this polymer imparts distinct properties, such as enhanced mechanical strength, chemical resistance, and biocompatibility. These properties make it suitable for specialized applications that require a combination of flexibility, durability, and chemical inertness.
Propiedades
Número CAS |
72429-10-8 |
|---|---|
Fórmula molecular |
C61H99ClO9 |
Peso molecular |
1011.9 g/mol |
Nombre IUPAC |
2-(butoxymethyl)oxirane;2-(chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;(9Z,12Z)-octadeca-9,12-dienoic acid |
InChI |
InChI=1S/2C18H32O2.C15H16O2.C7H14O2.C3H5ClO/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12;1-2-3-4-8-5-7-6-9-7;4-1-3-2-5-3/h2*6-7,9-10H,2-5,8,11-17H2,1H3,(H,19,20);3-10,16-17H,1-2H3;7H,2-6H2,1H3;3H,1-2H2/b2*7-6-,10-9-;;; |
Clave InChI |
URZBVHLPGLBXIS-ZHEBOFABSA-N |
SMILES isomérico |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)O.CCCCC/C=C\C/C=C\CCCCCCCC(=O)O.CCCCOCC1OC1.CC(C1=CC=C(C=C1)O)(C2=CC=C(C=C2)O)C.C1OC1CCl |
SMILES canónico |
CCCCCC=CCC=CCCCCCCCC(=O)O.CCCCCC=CCC=CCCCCCCCC(=O)O.CCCCOCC1CO1.CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O.C1C(O1)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


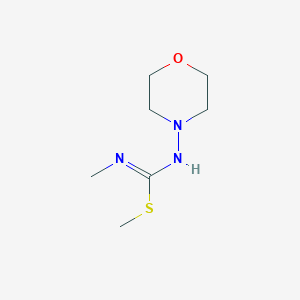

![4-[2-({2-Hydroxy-3-[(4-methylpyridin-2-YL)oxy]propyl}amino)ethyl]phenol](/img/structure/B14466937.png)
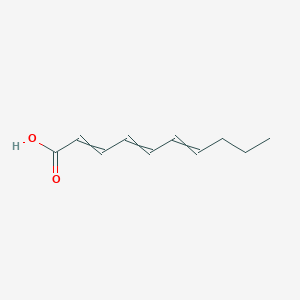
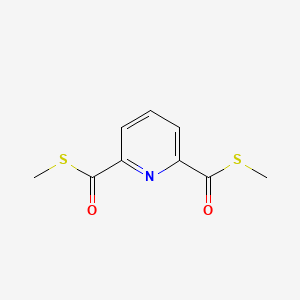
![2-[(4-Hydroxybutyl)(propyl)amino]-1-(4-hydroxyphenyl)propyl 3,4,5-trimethoxybenzoate](/img/structure/B14466966.png)
![2-Anthracenesulfonic acid, 4-[[3-(acetylamino)-4-methylphenyl]amino]-1-amino-9,10-dihydro-9,10-dioxo-](/img/structure/B14466974.png)
